

Measuring Proteasome Activity with iso-VQA-ACC: Application Notes and Protocols

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Compound of Interest

Compound Name: *iso-VQA-ACC*

Cat. No.: *B12388278*

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These application notes provide detailed protocols for measuring the enzymatic activity of the proteasome using the fluorogenic substrate iso-Val-Gln-Ala-7-amino-4-carbamoylcoumarin (**iso-VQA-ACC**). The cleavage of this substrate by the proteasome's chymotrypsin-like activity releases the fluorescent ACC molecule, providing a quantitative measure of enzyme function. Two primary methods are detailed: a high-throughput fluorescence-based assay and a high-performance liquid chromatography (HPLC)-based method for more detailed kinetic analysis.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2][3] The fluorogenic substrate **iso-VQA-ACC** is a specific substrate for the chymotrypsin-like activity of the proteasome.[4] Enzymatic cleavage of the amide bond between the peptide and the ACC fluorophore results in a significant increase in fluorescence, which can be monitored to determine the rate of the enzymatic reaction.[1][5]

Data Presentation

While specific kinetic parameters for the **iso-VQA-ACC** substrate are not readily available in the literature and would need to be determined empirically, the following tables provide a

template for presenting such quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters for Proteasome Activity with **iso-VQA-ACC**

Enzyme Source	Km (μM)	Vmax (RFU/min)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)
Purified 20S Proteasome	User Determined	User Determined	User Determined	User Determined
Cell Lysate (e.g., Jurkat)	User Determined	User Determined	User Determined	User Determined

Table 2: Inhibitor Potency (IC_{50}) against Proteasome Chymotrypsin-Like Activity

Inhibitor	Target	IC_{50} (nM)
MG-132	Proteasome	User Determined
Bortezomib	Proteasome	User Determined
Experimental Compound	Proteasome	User Determined

Experimental Protocols

Protocol 1: Fluorescence-Based Measurement of **iso-VQA-ACC** Cleavage

This high-throughput assay measures the increase in fluorescence over time resulting from the cleavage of **iso-VQA-ACC**.

Materials:

- **iso-VQA-ACC** substrate (stock solution in DMSO)
- Purified 20S proteasome or cell lysate
- Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT[6]

- Proteasome inhibitor (e.g., MG-132) for control experiments
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[6]

Procedure:

- Reagent Preparation:
 - Prepare the Proteasome Assay Buffer and keep it on ice.
 - Thaw the **iso-VQA-ACC** substrate and purified proteasome/cell lysate on ice.
 - Prepare a working solution of **iso-VQA-ACC** in Proteasome Assay Buffer. The final concentration in the assay is typically in the range of 10-100 μM .
 - Prepare a working solution of the proteasome inhibitor in Proteasome Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Sample wells: X μL of purified proteasome or cell lysate and Proteasome Assay Buffer to a final volume of 50 μL .
 - Inhibitor control wells: X μL of purified proteasome or cell lysate, Y μL of proteasome inhibitor, and Proteasome Assay Buffer to a final volume of 50 μL .
 - Blank wells: 50 μL of Proteasome Assay Buffer.
 - Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the Reaction:
 - Add 50 μL of the **iso-VQA-ACC** working solution to all wells to initiate the reaction. The final volume in each well will be 100 μL .
- Fluorescence Measurement:

- Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
- Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[6]
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.
 - Plot the RFU versus time for each sample.
 - The initial rate of the reaction (V_0) is the slope of the linear portion of the curve.
 - Proteasome activity can be calculated using a standard curve of free ACC.

Protocol 2: HPLC-Based Measurement of iso-VQA-ACC Cleavage

This method provides a more direct quantification of the cleaved ACC product and can be used to verify the results of the fluorescence assay.

Materials:

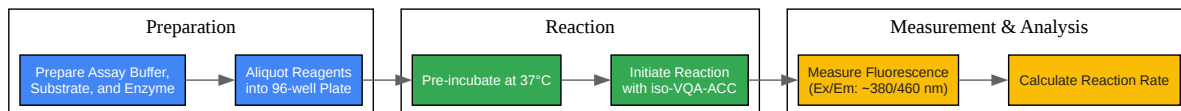
- Same as Protocol 1, plus:
- HPLC system with a C18 reverse-phase column and a fluorescence detector.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
- Mobile Phase B: 0.1% TFA in acetonitrile.[7]
- Quenching solution: 10% Acetic Acid.

Procedure:

- Enzymatic Reaction:

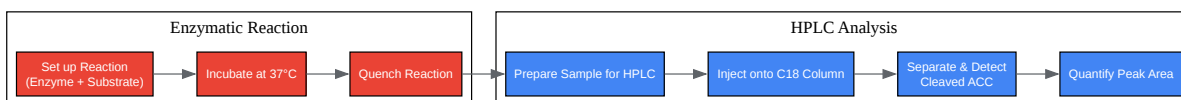
- Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (steps 1 and 2), with a larger reaction volume (e.g., 100-200 μ L).
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Reaction Quenching:
 - Stop the reaction by adding an equal volume of quenching solution.
- Sample Preparation:
 - Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet any precipitated protein.
 - Transfer the supernatant to an HPLC vial.
- HPLC Analysis:
 - Inject the sample onto the C18 column.
 - Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).[8]
 - Monitor the eluate with a fluorescence detector set to the excitation and emission wavelengths of free ACC (~380 nm Ex / ~460 nm Em).
 - The uncleaved **iso-VQA-ACC** substrate and the cleaved ACC product will have different retention times.
- Data Analysis:
 - Quantify the amount of cleaved ACC by integrating the area under its corresponding peak.
 - A standard curve of known concentrations of free ACC should be run to convert peak area to molar amounts.

Visualizations



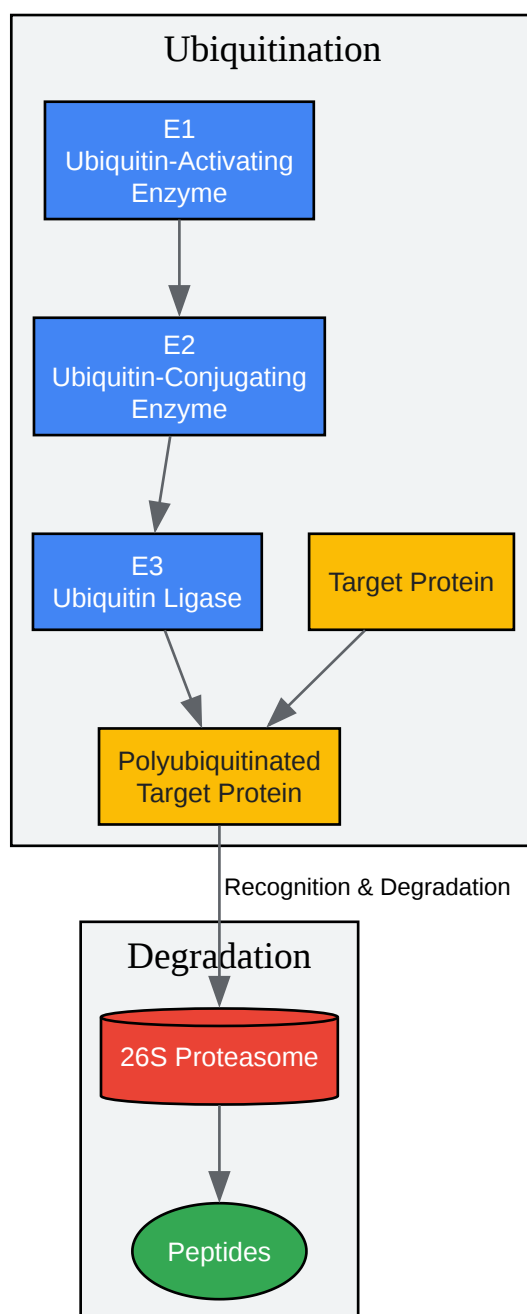
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Caption: Workflow for the fluorescence-based proteasome activity assay.



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Caption: Workflow for the HPLC-based proteasome activity assay.



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Caption: Simplified diagram of the Ubiquitin-Proteasome Pathway.

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